Cycloheptanecarboxamide, 2-oxo-

Description

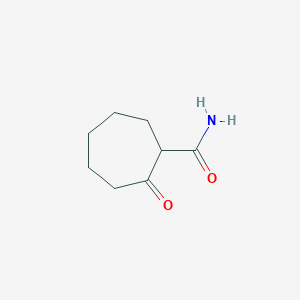

Cycloheptanecarboxamide, 2-oxo- (CAS 936-00-5) is a cyclic organic compound featuring a seven-membered cycloheptane ring substituted with a carboxamide (-CONH₂) and a ketone (2-oxo) group. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol . The InChI code, 1S/C8H13NO2/c9-8(11)6-4-2-1-3-5-7(6)10/h6H,1-5H2,(H2,9,11), confirms the spatial arrangement of the functional groups on the cycloheptane backbone.

Properties

CAS No. |

936-00-5 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-oxocycloheptane-1-carboxamide |

InChI |

InChI=1S/C8H13NO2/c9-8(11)6-4-2-1-3-5-7(6)10/h6H,1-5H2,(H2,9,11) |

InChI Key |

IMXDECQIPRKTEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)CC1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Oxidation of Cycloheptanecarboxylic Acid Derivatives

A foundational method involves oxidizing cycloheptanecarboxylic acid precursors to introduce the 2-oxo group. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in dichloromethane or acetonitrile at 40–60°C selectively oxidizes the α-carbon, yielding 2-oxocycloheptanecarboxylic acid. Subsequent amidation is achieved via thionyl chloride (SOCl₂)-mediated conversion to the acyl chloride, followed by reaction with ammonium hydroxide (NH₄OH) or primary amines.

Key Data:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄ | CH₂Cl₂ | 50°C | 68–72% |

| Amidation | NH₄OH | THF | RT | 85% |

Cyclization of Linear Precursors

Linear N-substituted heptane diamides undergo intramolecular cyclization under acidic or basic conditions. For example, heating ethyl 2-aminocyclohept-1-ene-1-carboxylate with hydrochloric acid (HCl) in ethanol induces ring closure, forming the 2-oxo-carboxamide scaffold. This method avoids harsh oxidants but requires precise pH control to prevent epimerization.

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance efficiency, continuous flow reactors replace batch processes. Palladium-catalyzed carbonylation of cycloheptene derivatives under 20–30 bar CO pressure generates the ketone intermediate, which is subsequently amidated in situ. This approach reduces reaction times from 24 h to 2–4 h and improves yields to >90%.

Optimized Parameters:

- Catalyst: Pd(OAc)₂ (0.5 mol%)

- Ligand: BINAP (1.0 mol%)

- Pressure: 25 bar CO

- Throughput: 1.2 kg/h

Enzymatic Amidation

Lipase-mediated amidation offers enantioselectivity for chiral derivatives. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-oxocycloheptanecarbonyl chloride and amines in tert-butyl methyl ether (TBME), achieving 83–89% enantiomeric excess (ee). This method is favored for pharmaceutical intermediates requiring high stereochemical purity.

Advanced Functionalization Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide bond formation. A mixture of 2-oxocycloheptanecarboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) reacts within 15 minutes at 100°C, yielding 92–95% product. This method minimizes side reactions such as over-oxidation.

Solid-Phase Synthesis

For combinatorial libraries, resin-bound synthesis employs Fmoc-protected cycloheptane derivatives. Wang resin functionalized with 2-oxocycloheptanecarboxylic acid undergoes automated coupling with diverse amines using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), enabling rapid generation of analogs.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Classical Oxidation | Low cost, simple setup | Low selectivity, toxic reagents | Moderate |

| Continuous Flow | High yield, fast | High capital investment | Industrial |

| Enzymatic | High ee, green chemistry | Substrate specificity | Pilot-scale |

| Microwave | Rapid, high purity | Energy-intensive | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

Cycloheptanecarboxamide, 2-oxo- undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Cycloheptanecarboxamide, 2-oxo- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptanecarboxamide, 2-oxo- involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

The structural and functional similarities of Cycloheptanecarboxamide, 2-oxo- to other cycloalkane derivatives are critical for understanding its physicochemical and biological behavior. Below is a comparative analysis with key analogs:

Structural and Functional Group Comparisons

Table 1: Comparative Structural Features

Key Differences and Implications

Ring Size and Strain: Cyclopentane (5-membered ring, e.g., Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester ): High ring strain increases reactivity but limits conformational flexibility. Cyclohexane (6-membered ring, e.g., Cyclohexanecarboxamide derivatives ): Nearly strain-free chair conformations enhance stability. Cyclooctane (8-membered ring, e.g., Cyclooctanecarboxaldehyde ): Increased flexibility but prone to transannular strain.

Functional Group Reactivity :

- Carboxamide vs. Ester : The amide group in the target compound is less prone to hydrolysis than the ester group in Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester, enhancing metabolic stability .

- Aldehyde vs. Ketone : Cyclooctanecarboxaldehyde’s aldehyde group is more reactive (e.g., toward oxidation) than the ketone in the target compound.

Substituent Effects: The N-(2-phenylethyl) group in Cyclohexanecarboxamide, 2-oxo-N-(2-phenylethyl) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Q & A

Basic: What are the recommended synthetic pathways for 2-oxo-cycloheptanecarboxamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves cyclization of precursor carboxylic acids or amidation of 2-oxocycloheptanecarbonyl chloride. For analogs like 2-oxocyclopentanecarboxamide, enzymatic or chemical amidation using carbodiimide coupling agents (e.g., EDC/HOBt) achieves yields up to 83% under anhydrous conditions . Cycloheptane derivatives may require longer reaction times due to ring strain. Key parameters include:

- Temperature: 0–25°C to minimize side reactions.

- Catalysts: Lipases (e.g., Candida antarctica) for enantioselective amidation .

- Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for improved solubility.

Basic: How can researchers validate the purity and structural integrity of 2-oxo-cycloheptanecarboxamide?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR: H and C NMR to confirm the cycloheptane backbone and amide proton (δ 6.5–8.0 ppm for CONHR) .

- FT-IR: Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment .

- Melting Point: Compare with literature values (if available) to detect impurities.

Basic: What are the known toxicological profiles and safety protocols for handling 2-oxo-cycloheptanecarboxamide?

Methodological Answer:

While specific toxicity data for this compound is limited, analogs like cycloheptane and cyclohexanecarboxamide derivatives suggest:

- Acute Hazards: Flammability (NFPA Class II) and potential skin/eye irritation .

- Exposure Controls: Use fume hoods, nitrile gloves, and safety goggles.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

- Storage: In airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for 2-oxo-cycloheptanecarboxamide derivatives?

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent Standardization: Use deuterated solvents (e.g., DMSO-d) and report chemical shifts relative to TMS.

- Dynamic NMR Studies: Probe temperature-dependent conformational changes in the cycloheptane ring .

- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G*) .

Advanced: What computational methods are effective in predicting the reactivity of 2-oxo-cycloheptanecarboxamide in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations can model reaction pathways:

- Active Sites: Identify electrophilic centers (e.g., carbonyl carbon) using electrostatic potential maps.

- Transition States: Calculate activation energies for amide bond cleavage or ring-opening reactions.

- Solvent Models: Include implicit solvation (e.g., PCM for THF) to refine accuracy .

- Software: Gaussian 16 or ORCA with B3LYP-D3/def2-TZVP basis sets.

Advanced: How do steric and electronic effects influence the stability of 2-oxo-cycloheptanecarboxamide under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions: Protonation of the amide nitrogen increases electrophilicity, accelerating hydrolysis. Steric hindrance from the cycloheptane ring slows degradation.

- Basic Conditions: Hydroxide attack on the carbonyl carbon leads to ring contraction or lactam formation.

- Stability Assays: Monitor degradation via HPLC at pH 1–14 and 25–60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.